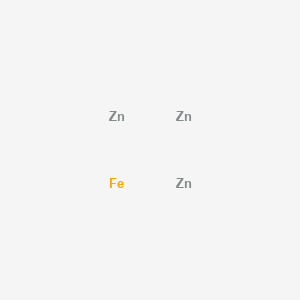

Iron;ZINC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iron and zinc are two essential metals that play crucial roles in various biological and industrial processes. Iron is a transition metal, commonly found in the Earth’s crust, and is vital for oxygen transport in the blood. Zinc, on the other hand, is a post-transition metal that is essential for numerous enzymatic functions and structural roles in proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Iron and zinc compounds can be synthesized through various methods. For instance, organozinc compounds are prepared by reacting zinc metal with alkyl halides under anhydrous conditions . Iron compounds, such as iron oxides, can be synthesized by reacting iron salts with bases under controlled pH conditions .

Industrial Production Methods: Industrially, zinc is produced by roasting zinc sulfide ores to form zinc oxide, which is then reduced with carbon or leached with sulfuric acid and electrolyzed . Iron is primarily produced in blast furnaces where iron ore is reduced with coke to produce pig iron, which is then refined to produce steel .

Análisis De Reacciones Químicas

Types of Reactions: Iron and zinc undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Zinc reacts with acids to form zinc salts and hydrogen gas .

Common Reagents and Conditions: Common reagents for zinc reactions include hydrochloric acid and sodium hydroxide . For iron, common reagents include oxygen and water for rusting, and carbon monoxide for reduction in blast furnaces .

Major Products Formed: The major products formed from zinc reactions include zinc chloride and zincates . For iron, major products include iron oxides and steel .

Aplicaciones Científicas De Investigación

Iron and zinc compounds have numerous scientific research applications. In chemistry, zinc is used in organozinc reagents for organic synthesis . In biology, zinc is essential for enzyme function and protein structure . Iron is crucial for oxygen transport in hemoglobin and myoglobin . In medicine, zinc is used in supplements and wound healing, while iron is used to treat anemia . Industrially, zinc is used for galvanizing iron to prevent rusting, and iron is used in construction and manufacturing .

Mecanismo De Acción

The mechanism of action for zinc involves its role as a cofactor in various enzymatic reactions, where it stabilizes the structure of enzymes and participates in catalytic processes . Iron’s mechanism of action involves its ability to bind and transport oxygen in the blood through hemoglobin . Both metals are involved in redox reactions, where they undergo changes in oxidation states to facilitate biological processes .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to zinc include magnesium and cadmium, which also form divalent cations and participate in similar biochemical processes . For iron, similar compounds include cobalt and nickel, which are also transition metals with similar chemical properties .

Uniqueness: Zinc is unique in its ability to stabilize protein structures and participate in a wide range of enzymatic reactions . Iron is unique in its role in oxygen transport and its ability to form various oxidation states, making it versatile in redox reactions .

Propiedades

Número CAS |

60383-43-9 |

|---|---|

Fórmula molecular |

FeZn3 |

Peso molecular |

252.0 g/mol |

Nombre IUPAC |

iron;zinc |

InChI |

InChI=1S/Fe.3Zn |

Clave InChI |

KBHZIMBKVBYRIC-UHFFFAOYSA-N |

SMILES canónico |

[Fe].[Zn].[Zn].[Zn] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)

![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)

![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)

![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)

![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)

phenylphosphanium](/img/structure/B14597825.png)

![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)

![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)